molecular formula C26H31N5O4 B1671350 Ensifentrine CAS No. 1884461-72-6

Ensifentrine

Cat. No. B1671350
M. Wt: 477.6 g/mol
InChI Key: CSOBIBXVIYAXFM-BYNJWEBRSA-N
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Description

Ensifentrine, also known as RPL-554, is an investigational, first-in-class, inhaled dual inhibitor of the enzymes phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4) that combines bronchodilator and anti-inflammatory actions in a single compound . It is currently in development for the maintenance treatment of patients with chronic obstructive pulmonary disease (COPD) .


Molecular Structure Analysis

Ensifentrine has a molecular formula of C26H31N5O4 . The molecular weight is 477.56 . The specific molecular structure can be found in various chemical databases .


Physical And Chemical Properties Analysis

Ensifentrine is a solid compound with a solubility of ≥ 10 mg/mL in DMSO . The specific physical and chemical properties can be found in the product’s Certificate of Analysis .

Future Directions

Ensifentrine is currently in late-stage clinical development for the maintenance treatment of patients with COPD . The U.S. Food and Drug Administration (FDA) has accepted for review the New Drug Application (NDA) for Ensifentrine, with a target action date of June 26, 2024 . If approved, Ensifentrine is expected to be the first novel mechanism available for the maintenance treatment of COPD in more than a decade .

properties

IUPAC Name

2-[9,10-dimethoxy-4-oxo-2-(2,4,6-trimethylphenyl)imino-6,7-dihydropyrimido[6,1-a]isoquinolin-3-yl]ethylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N5O4/c1-15-10-16(2)24(17(3)11-15)29-23-14-20-19-13-22(35-5)21(34-4)12-18(19)6-8-30(20)26(33)31(23)9-7-28-25(27)32/h10-14H,6-9H2,1-5H3,(H3,27,28,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSOBIBXVIYAXFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N=C2C=C3C4=CC(=C(C=C4CCN3C(=O)N2CCNC(=O)N)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00183983
Record name RPL-554
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00183983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

477.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ensifentrine

CAS RN

298680-25-8, 1884461-72-6
Record name N-[2-[6,7-Dihydro-9,10-dimethoxy-4-oxo-2-[(2,4,6-trimethylphenyl)imino]-2H-pyrimido[6,1-a]isoquinolin-3(4H)-yl]ethyl]urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=298680-25-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name RPL-554
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0298680258
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ensifentrine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1884461726
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RPL-554
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00183983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-1-(2-(2-(mesitylimino)-9,10-dimethoxy-4-oxo6,7-dihydro-2H-pyrimido[6,1-a]isoquinolin-3(4H)-yl)ethyl)urea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ENSIFENTRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3E3D8T1GIX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Name
COc1cc2c(cc1OC)-c1cc(=Nc3c(C)cc(C)cc3C)n(CCN)c(=O)n1CC2
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Synthesis routes and methods II

Procedure details

Sodium cyanate (6.0 g, 0.092 mol) in water (100 ml) was added dropwise to a stirred solution of 9,10-Dimethoxy-2-(2,4,6-trimethylphenylimino)-3-(2-aminoethyl)-3,4,6,7-tetrahydro-2H-pyrimido[6,1-a]isoquinolin-4-one, prepared according to Preparation 4 above (20.0 g, 0.046 mol) in water (600 ml) and 1N HCl (92 ml) at 80° C. After stirring for 2 h at 80° C. the mixture was cooled in an ice-bath and basified with 2N NaOH. The mixture was extracted with dichloromethane (3×200 ml) and the combined extract was dried (MgSO4) and evaporated in vacuo. The resulting yellow foam was purified by column chromatography on silica gel eluting with CH2Cl/MeOH (97:3) and triturated with ether to obtain the title compound as a yellow solid, 11.9 g, 54%.
Quantity
6 g
Type
reactant
Reaction Step One
Name
9,10-Dimethoxy-2-(2,4,6-trimethylphenylimino)-3-(2-aminoethyl)-3,4,6,7-tetrahydro-2H-pyrimido[6,1-a]isoquinolin-4-one
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100 mL
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92 mL
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600 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
211
Citations
D Singh, FJ Martinez, H Watz… - Respiratory …, 2020 - respiratory-research.biomedcentral …
… This study investigated the efficacy and safety of ensifentrine, a first-… ensifentrine doses at Week 4. Adverse events were reported by 33.3, 44.4, 35.4 and 36.3% patients with ensifentrine …
M Cazzola, L Calzetta, P Rogliani… - Expert Opinion on …, 2019 - Taylor & Francis
… Expert opinion: Ensifentrine is an interesting drug but there is … Furthermore, apparently ensifentrine has not yet entered … Therefore, the real anti-inflammatory profile of ensifentrine must …
Number of citations: 24 www.tandfonline.com
JF Donohue, T Rheault… - … Journal of Chronic …, 2023 - Taylor & Francis
… This review summarizes non-clinical ensifentrine data as well as Phase 1 and Phase 2 efficacy and safety results of nebulized ensifentrine relevant to the maintenance treatment of …
Number of citations: 2 www.tandfonline.com
A Anzueto, IZ Barjaktarevic, TM Siler… - American Journal of …, 2023 - ncbi.nlm.nih.gov
Objectives To evaluate the efficacy of ensifentrine compared with placebo for lung function, symptoms, quality of life, and exacerbations in patients with COPD. Methods These phase III, …
Number of citations: 7 www.ncbi.nlm.nih.gov
L Bjermer, K Abbott-Banner, K Newman - Pulmonary Pharmacology & …, 2019 - Elsevier
Introduction This study aimed to investigate the dose-response and pharmacology of a range of single doses of nebulised ensifentrine (RPL554), an inhaled dual phosphodiesterase (…
Number of citations: 32 www.sciencedirect.com
GT Ferguson, EM Kerwin, T Rheault… - … Journal of Chronic …, 2021 - Taylor & Francis
… This study evaluated if nebulized ensifentrine provides … Study results showed that, when added to tiotropium, ensifentrine … Interpretation: When nebulized ensifentrine was added on to …
Number of citations: 13 www.tandfonline.com
M Cazzola, C Page, L Calzetta, D Singh… - …, 2023 - Future Medicine
… a need to investigate whether combining ensifentrine with a β 2 -agonist is … ensifentrine can maintain bronchodilation beyond 12 h during regular use, and, finally, whether ensifentrine …
Number of citations: 3 www.futuremedicine.com
H Watz, K Rickard, T Rheault… - International Journal of …, 2020 - Taylor & Francis
… all ensifentrine doses for all three E-RS™:COPD subscales from Week 1 to Week 4, with the greatest ensifentrine … For TDI focal score, all ensifentrine doses were superior to placebo at …
Number of citations: 10 www.tandfonline.com
M Cazzola, C Page, L Calzetta… - Pharmaceutical Patent …, 2018 - Future Science
… In studies that used human isolated airways, ensifentrine at a maximum … with ensifentrine (only 100 μm totally abolished the contraction). Besides, the combination of ensifentrine over …
Number of citations: 14 www.future-science.com
TM Siler, K Rickard, T Bengtsson… - C40. CLINICAL TRIALS …, 2023 - atsjournals.org
… Conclusions: Nebulized ensifentrine, a dual PDE3/4 inhibitor, administered BID for 24 … reported in both ensifentrine and placebo groups. Treatment with ensifentrine over 24 weeks was …
Number of citations: 3 www.atsjournals.org

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